![molecular formula C9H10N4S B1269294 4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol CAS No. 26029-01-6](/img/structure/B1269294.png)

4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol

Übersicht

Beschreibung

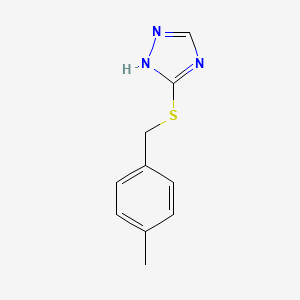

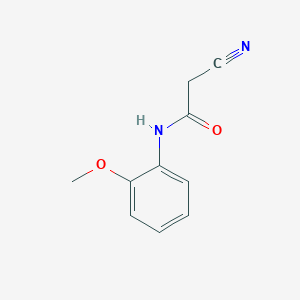

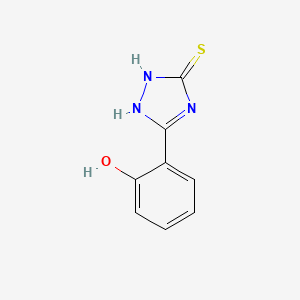

“4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol” is a chemical compound with the molecular formula C9H10N4S . It has an average mass of 206.268 Da and a monoisotopic mass of 206.062622 Da . This compound is part of a series of new 1,2,4-triazole derivatives that have been synthesized and tested for their potential activity against Mycobacterium tuberculosis .

Synthesis Analysis

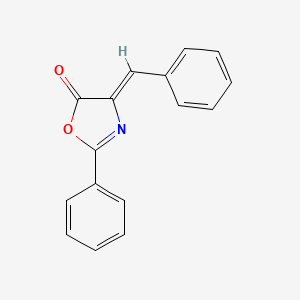

The synthesis of similar compounds involves a cyclization reaction. For example, benzoic acid hydrazide is synthesized by reacting methyl benzoate with hydrazine hydrate. This compound is then reacted with CS2 in a solution of alkali ethanol to give potassium dithiocarbazinate salt. The basic nucleus is prepared by cyclizing the potassium salt with hydrazine hydrate using water as a solvent under reflux condition .Molecular Structure Analysis

The molecular structure of “4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol” includes arylpyrrole-, 1,2,4-triazole- and hydrazone structural frameworks . These frameworks have been widely studied and demonstrated to exhibit a wide range of pharmacological properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol” and similar compounds include cyclization reactions and addition reactions with different aldehydes . These reactions result in the formation of Schiff bases, which are then cyclized by treating with thioglycolic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol” include a melting point of 240-242° . The IR (KBr, cm -1) υ max values are 2737 (S-H), 1611 (C=N), 1122 (C-O), 690 (C-S) . The 1H NMR (300 MHz, CDCl3) shows signals at various points, including 7.64 (m, 2H of 4-pyridine), 8.63 (m, 2H of 4-pyridine), and 3.0 (s, 1H of aromatic C-SH) .Wissenschaftliche Forschungsanwendungen

Chemical Properties

“4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol” is a chemical compound with the CAS Number: 26029-01-6 . It has a molecular weight of 206.27 . The IUPAC name for this compound is 4-ethyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .

Anticonvulsant Activity

Derivatives of the 5-(pyridin-4yl)-1,2,4-triazole-3-thiones, which “4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol” is a part of, have exhibited anticonvulsant activity . This suggests potential applications in the treatment of seizure disorders.

Antitumor Activity

The same derivatives have also shown antitumor activity . This indicates potential applications in cancer treatment.

Treatment of Hepatitis C Virus Infections

The nucleoside ribavirin, which bears a 1,2,4-triazole structure similar to “4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol”, has been used as a drug for the treatment of hepatitis C virus infections . This suggests that “4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol” could potentially have similar applications.

Neuroprotective Agents

Research has been conducted on the development of neuroprotective agents based on pyridinyl-triazole derivatives . These agents have shown promising effects in reducing α-syn aggregation in vitro , suggesting potential applications in the treatment of neurodegenerative disorders.

Wirkmechanismus

While the specific mechanism of action for “4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol” is not mentioned in the search results, compounds containing 1,2,4-triazole structural units have been shown to exhibit a wide range of pharmacological properties . For example, some 1,2,4-triazole derivatives have been found to have potential activity against Mycobacterium tuberculosis .

Zukünftige Richtungen

The future directions for research on “4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol” and similar compounds could involve further exploration of their pharmacological properties. For example, new 1,2,4-triazole derivatives could be designed and synthesized for testing against various diseases . Additionally, the compounds could be evaluated for their antioxidant activity .

Eigenschaften

IUPAC Name |

4-ethyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-2-13-8(11-12-9(13)14)7-3-5-10-6-4-7/h3-6H,2H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRXECVGFQUVGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353913 | |

| Record name | 4-ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol | |

CAS RN |

26029-01-6 | |

| Record name | 4-ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl-](/img/structure/B1269222.png)